molecular formula C18H17NO4 B4961338 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate

3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate

Cat. No. B4961338
M. Wt: 311.3 g/mol
InChI Key: VYTIHJCAZFZCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate, also known as DATPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and researchers are continuing to explore its potential uses and benefits.

Mechanism of Action

3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate works by inhibiting the activity of certain enzymes, such as phosphodiesterases and cyclic nucleotide phosphodiesterases. These enzymes play a crucial role in regulating cellular signaling pathways and are involved in various physiological processes such as muscle contraction, inflammation, and cell proliferation. By inhibiting these enzymes, 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate can modulate the activity of various signaling pathways and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate can increase the levels of cyclic nucleotides, such as cAMP and cGMP, which are involved in various signaling pathways. In vivo studies have shown that 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate can modulate the activity of various physiological processes, such as muscle contraction, inflammation, and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate in laboratory experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain enzymes, which makes it an excellent tool for studying their function and regulation. However, one of the limitations of using 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate. One area of interest is the development of more potent and selective analogs of 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate that can be used as research tools or potential therapeutics. Another area of interest is the investigation of the potential therapeutic benefits of 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate in various disease models, such as cancer, inflammation, and cardiovascular disease. Additionally, researchers are continuing to explore the mechanisms of action of 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate and its potential role in regulating various signaling pathways.

Synthesis Methods

3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate can be synthesized using a multi-step process involving the reaction of various reagents. One of the most commonly used methods involves the reaction of 3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene with phenyl acetic acid in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate has been studied extensively for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. One of the most significant applications of 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate is its use as a research tool to study the function and regulation of various proteins and enzymes. This compound has been used to investigate the role of certain enzymes in cellular signaling pathways and to identify potential drug targets.

properties

IUPAC Name

[3-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-10(20)23-14-4-2-3-13(9-14)19-17(21)15-11-5-6-12(8-7-11)16(15)18(19)22/h2-6,9,11-12,15-16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTIHJCAZFZCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668402
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)phenyl acetate

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